molecular formula C9H13N3 B6203857 2-cyclobutyl-4-methylpyrimidin-5-amine CAS No. 1700348-61-3

2-cyclobutyl-4-methylpyrimidin-5-amine

Cat. No. B6203857
CAS RN: 1700348-61-3
M. Wt: 163.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclobutyl-4-methylpyrimidin-5-amine, also known as CBMP, is an organic compound that is used in scientific research, primarily due to its ability to act as a ligand and its potential applications in drug discovery. CBMP has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

2-cyclobutyl-4-methylpyrimidin-5-amine has been studied for its potential applications in drug discovery, and has been used as a ligand for the identification of novel targets and for the development of small molecule inhibitors. 2-cyclobutyl-4-methylpyrimidin-5-amine has been studied for its ability to modulate the activity of enzymes, receptors, ion channels, and other proteins. In addition, 2-cyclobutyl-4-methylpyrimidin-5-amine has been studied for its potential therapeutic applications, including for the treatment of cancer, inflammatory diseases, and neurological disorders.

Mechanism of Action

2-cyclobutyl-4-methylpyrimidin-5-amine has been studied for its mechanism of action, which is believed to involve the modulation of protein activity by binding to the active site of the target protein. 2-cyclobutyl-4-methylpyrimidin-5-amine has been shown to interact with a variety of proteins, including enzymes, receptors, ion channels, and other proteins. 2-cyclobutyl-4-methylpyrimidin-5-amine is believed to bind to the active site of the target protein and modulate its activity, leading to changes in the biochemical and physiological effects of the target protein.
Biochemical and Physiological Effects
2-cyclobutyl-4-methylpyrimidin-5-amine has been studied for its biochemical and physiological effects, which are believed to be mediated by its ability to modulate the activity of proteins. 2-cyclobutyl-4-methylpyrimidin-5-amine has been shown to modulate the activity of enzymes, receptors, ion channels, and other proteins, leading to changes in the biochemical and physiological effects of the target protein. In addition, 2-cyclobutyl-4-methylpyrimidin-5-amine has been studied for its potential therapeutic applications, including for the treatment of cancer, inflammatory diseases, and neurological disorders.

Advantages and Limitations for Lab Experiments

2-cyclobutyl-4-methylpyrimidin-5-amine has several advantages for laboratory experiments, including its ability to act as a ligand and its potential applications in drug discovery. In addition, 2-cyclobutyl-4-methylpyrimidin-5-amine has low toxicity, making it safe for use in laboratory experiments. However, 2-cyclobutyl-4-methylpyrimidin-5-amine has several limitations for laboratory experiments, including its relatively low solubility in aqueous solutions and its limited availability.

Future Directions

The future of 2-cyclobutyl-4-methylpyrimidin-5-amine research is promising, as it is being studied for its potential therapeutic applications and its ability to modulate the activity of proteins. In addition, 2-cyclobutyl-4-methylpyrimidin-5-amine is being studied for its potential applications in drug discovery, including for the development of small molecule inhibitors. Furthermore, 2-cyclobutyl-4-methylpyrimidin-5-amine is being studied for its ability to modulate the activity of enzymes, receptors, ion channels, and other proteins, leading to changes in the biochemical and physiological effects of the target protein. Finally, 2-cyclobutyl-4-methylpyrimidin-5-amine is being studied for its potential applications in the treatment of cancer, inflammatory diseases, and neurological disorders.

Synthesis Methods

2-cyclobutyl-4-methylpyrimidin-5-amine can be synthesized in a variety of ways, including via reaction of 2-chloro-4-methylpyrimidine with cyclobutyl amine, or via a two-step reaction of 4-methylpyrimidine with cyclobutyl bromide followed by reaction with sodium amide. In addition, 2-cyclobutyl-4-methylpyrimidin-5-amine can be synthesized via a palladium-catalyzed reaction of 2-chloro-4-methylpyrimidine with cyclobutyl amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-cyclobutyl-4-methylpyrimidin-5-amine can be achieved through a multi-step process involving the cyclization of a suitable precursor.", "Starting Materials": [ "Cyclobutylamine", "4-methyl-2-nitro-5-pyrimidinecarboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Reduction of 4-methyl-2-nitro-5-pyrimidinecarboxylic acid with sodium borohydride in ethanol to yield 4-methyl-2-amino-5-pyrimidinecarboxylic acid", "Protection of the amino group in 4-methyl-2-amino-5-pyrimidinecarboxylic acid with cyclobutylamine in the presence of hydrochloric acid to yield 2-(cyclobutylamino)-4-methyl-5-pyrimidinecarboxylic acid", "Cyclization of 2-(cyclobutylamino)-4-methyl-5-pyrimidinecarboxylic acid with sodium hydroxide in water to yield 2-cyclobutyl-4-methylpyrimidin-5-amine" ] }

CAS RN

1700348-61-3

Product Name

2-cyclobutyl-4-methylpyrimidin-5-amine

Molecular Formula

C9H13N3

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.